molecular formula C11H9N3 B3362002 3H-benzo[e]benzimidazol-2-amine CAS No. 94785-93-0

3H-benzo[e]benzimidazol-2-amine

Cat. No.: B3362002
CAS No.: 94785-93-0
M. Wt: 183.21 g/mol
InChI Key: PZUJQFOCMARCSE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole research began in the 19th century, with the first synthesis of benzimidazole itself. However, it was the discovery in the 1940s that the benzimidazole nucleus is a component of vitamin B12 that significantly spurred interest in this heterocyclic system. This finding suggested that benzimidazole derivatives could have important biological activities.

A pivotal moment in the evolution of benzimidazole research was the discovery of thiabendazole (B1682256) in 1961, the first benzimidazole-based anthelmintic agent. mdpi.com This breakthrough opened the floodgates for the development of a plethora of benzimidazole drugs with improved efficacy and a broader spectrum of activity, including well-known anthelmintics like mebendazole (B1676124) and albendazole. mdpi.com The 1960s also saw the discovery of benzimidazole derivatives as proton pump inhibitors. mdpi.com Over the decades, research has expanded exponentially, with scientists exploring the potential of benzimidazole derivatives in a vast array of therapeutic areas. echemi.com

Significance of Benzimidazole Derivatives in Contemporary Chemical Science

The significance of benzimidazole derivatives in modern chemical science, particularly in medicinal chemistry, cannot be overstated. echemi.com Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. nih.gov Benzimidazole-based compounds are integral to numerous clinically used drugs. smolecule.com

The broad spectrum of biological activities exhibited by benzimidazole derivatives includes:

Antimicrobial and Antifungal Activity : Many benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains. nih.govnih.gov

Antiparasitic Activity : This is one of the most well-established activities of benzimidazoles, with several drugs used to treat helminth infections.

Antiviral Activity : Certain benzimidazole derivatives have shown promise as antiviral agents, including against HIV. nih.gov

Anticancer Activity : The benzimidazole scaffold is a key component in several anticancer drugs, acting through various mechanisms such as microtubule inhibition and PARP inhibition. nih.gov

Anti-inflammatory and Analgesic Properties : Some derivatives exhibit significant anti-inflammatory and pain-relieving effects. nih.govnih.gov

Other Therapeutic Areas : The applications of benzimidazoles extend to treatments for ulcers, hypertension, and diabetes. chemsynthesis.comnih.gov

The continued interest in this scaffold is driven by the potential to discover new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Structural Classification and Nomenclature Conventions within the Benzimidazole Family

Benzimidazole itself is a heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov Its formal IUPAC name is 1H-1,3-benzodiazole. chemicalbook.com The numbering of the benzimidazole ring system is a crucial aspect of its nomenclature.

Derivatives are classified based on the nature and position of the substituents on the benzimidazole ring. For instance, substitutions at the 1, 2, and 5 (or 6) positions are common in biologically active compounds. researchgate.net

3H-benzo[e]benzimidazol-2-amine belongs to a specific class of benzimidazole derivatives known as naphthoimidazoles . In this subclass, the benzimidazole core is fused with an additional benzene ring, creating a more extended aromatic system. The nomenclature "benzo[e]benzimidazole" indicates the fusion of a benzene ring at the 'e' face of the benzimidazole structure. An important synonym for this compound is 2-Amino-1H-naphth[1,2-d]imidazole , which more explicitly describes the naphthalene (B1677914) and imidazole fusion. echemi.com

Research Trajectories and Future Outlook for Benzimidazole Chemistry

The future of benzimidazole chemistry is bright, with several promising research trajectories. A key area of focus is the development of novel benzimidazole derivatives with enhanced biological activity and specificity. nih.gov This includes the synthesis of hybrid molecules where the benzimidazole scaffold is combined with other pharmacologically active moieties to create multifunctional drugs.

Another important direction is the exploration of new therapeutic targets for benzimidazole-based compounds. While their role in treating parasitic infections and cancer is well-established, researchers are now investigating their potential in areas such as neurodegenerative diseases and metabolic disorders.

Furthermore, there is a growing interest in the development of more efficient and environmentally friendly methods for the synthesis of benzimidazole derivatives. mdpi.com The use of green chemistry principles is expected to play a significant role in the future of benzimidazole research. The structural diversity and proven therapeutic potential of the benzimidazole family ensure that it will remain a focal point of research in medicinal and materials chemistry for the foreseeable future. nih.govnih.gov

Compound Information

Compound NameSynonyms
This compound2-Amino-1H-naphth[1,2-d]imidazole, 1H-Naphtho[1,2-d]imidazol-2-amine
Benzimidazole1H-1,3-Benzodiazole, 1,3-Benzodiazole
Thiabendazole-
Mebendazole-
Albendazole-
2-Aminobenzimidazole (B67599)1H-Benzo[d]imidazol-2-amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzo[e]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUJQFOCMARCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241622
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94785-93-0
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094785930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Benzimidazole Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum provides a detailed map of the functional groups present. For a compound like 3H-benzo[e]benzimidazol-2-amine, the FT-IR spectrum is expected to show a series of characteristic bands. Based on data from 2-aminobenzimidazole (B67599), these would include:

N-H Stretching: The amino (-NH2) and imino (-NH-) groups of the benzimidazole (B57391) ring give rise to distinct stretching vibrations. Typically, the asymmetric and symmetric stretching vibrations of the primary amine appear in the range of 3400-3200 cm⁻¹. The N-H stretching of the imidazole (B134444) ring is often observed as a broader band in the 3100-2500 cm⁻¹ region due to hydrogen bonding. researchgate.netnih.gov

C=N Stretching: The carbon-nitrogen double bond within the imidazole ring exhibits a characteristic stretching vibration, which is typically found in the region of 1690-1630 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused benzene (B151609) and naphthalene (B1677914) rings are expected to appear in the 1620-1450 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring or bending vibration of the -NH2 group is another key indicator, often seen around 1620-1580 cm⁻¹. researchgate.net

C-H Stretching and Bending: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while out-of-plane bending vibrations are found at lower wavenumbers (900-675 cm⁻¹), providing information about the substitution pattern of the aromatic rings.

Table 1: Predicted FT-IR Vibrational Modes for this compound based on 2-Aminobenzimidazole Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Reference Compound
N-H Asymmetric Stretch (NH₂)~3400-33002-Aminobenzimidazole
N-H Symmetric Stretch (NH₂)~3300-32002-Aminobenzimidazole
N-H Stretch (Imidazole)~3100-2500 (broad)2-Aminobenzimidazole
C=N Stretch (Imidazole)~1690-16302-Aminobenzimidazole researchgate.net
Aromatic C=C Stretch~1620-14502-Aminobenzimidazole researchgate.net
N-H Bend (NH₂)~1620-15802-Aminobenzimidazole researchgate.net
Aromatic C-H Stretch>30002-Aminobenzimidazole
Aromatic C-H Out-of-Plane Bend~900-6752-Aminobenzimidazole

Raman Spectroscopy Applications

Based on studies of 2-aminobenzimidazole, key Raman signals would include: researchgate.net

Ring Breathing Modes: The symmetric expansion and contraction of the benzimidazole and naphthalene ring systems would produce intense and characteristic Raman bands.

C-C and C-N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic and aromatic rings are also readily observed.

-NH₂ Scissoring Mode: The scissoring vibration of the primary amino group is also Raman active and can be observed. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a high degree of confidence in its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the imidazole ring, and the fused benzo and naphthyl rings.

NH Protons: The protons of the amino group (-NH₂) and the imidazole ring (-NH-) are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation. Their chemical shifts can be highly dependent on the solvent and concentration. In DMSO-d₆, these signals are often observed in the downfield region. researchgate.netorientjchem.org

Aromatic Protons: The protons on the fused benzene and naphthalene rings will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. ijfmr.comrsc.org The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on their specific positions and the electronic effects of the neighboring atoms and functional groups. The coupling constants (J-values) between adjacent protons provide valuable information about their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound based on Benzimidazole Derivatives

Proton TypePredicted Chemical Shift (δ ppm)MultiplicityReference Compound
Imidazole N-H> 10.0broad singlet2-Aminobenzimidazole researchgate.net
Amino (-NH₂)Variable (broad)broad singlet2-Aminobenzimidazole orientjchem.org
Aromatic Protons7.0 - 8.5Doublets, MultipletsBenzimidazole Derivatives ijfmr.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For this compound, the ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule.

C2 Carbon: The carbon atom of the imidazole ring bonded to the two nitrogen atoms (C2) is highly deshielded and is expected to appear at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. ijfmr.comsymbiosisonlinepublishing.com

Aromatic Carbons: The carbon atoms of the fused benzene and naphthalene rings will resonate in the aromatic region, typically between δ 110 and 150 ppm. ijfmr.comnih.gov The specific chemical shifts will be influenced by the fusion of the rings and the position relative to the imidazole moiety.

Fused Carbons: The quaternary carbon atoms at the ring junctions (C3a, C7a, and the corresponding carbons in the benzo[e] fused system) will also have characteristic chemical shifts. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound based on Benzimidazole Derivatives

Carbon TypePredicted Chemical Shift (δ ppm)Reference Compound
C2 (Imidazole)150 - 1602-Aminobenzimidazole symbiosisonlinepublishing.com
Aromatic Carbons110 - 150Benzimidazole Derivatives ijfmr.comnih.gov
Fused Aromatic Carbons130 - 150Benzimidazole Derivatives nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the fused aromatic rings of this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

By employing a combination of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

NMR Studies on Protonation Equilibria and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes of protonation and tautomerism in heterocyclic compounds like this compound. The benzimidazole core can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. This phenomenon, known as annular tautomerism, is often rapid on the NMR timescale, leading to averaged signals.

In solution, 2-aminobenzimidazole typically exhibits a fast tautomeric equilibrium between the 1H- and 3H- forms. This rapid proton exchange simplifies the ¹H and ¹³C NMR spectra, resulting in a time-averaged representation of the molecule and making certain pairs of carbon and proton signals chemically equivalent. beilstein-journals.orgnih.gov For instance, in the benzimidazole ring, a fast equilibrium makes C4 equivalent to C7, C5 to C6, and C3a to C7a. nih.gov

The study of protonation equilibria by NMR involves monitoring the changes in chemical shifts as a function of pH. As the molecule becomes protonated, the electron density at various positions changes, leading to shifts in the resonance frequencies of the nearby nuclei. For example, in a study of 2-(aminomethyl)benzimidazole, ¹³C NMR was used to track the deprotonation sequence by observing the variation of chemical shifts with pH, allowing for the determination of pKa values. scielo.org.mx The protonation typically occurs at the pyridine-like nitrogen atom of the imidazole ring. rsc.org

To study the individual tautomers, techniques that slow down the proton exchange rate can be employed, such as using specific solvents like hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) or conducting experiments at low temperatures. beilstein-journals.org Solid-state NMR (CPMAS NMR) can also be used to observe the "blocked" tautomerism, where distinct signals for the non-equivalent carbons in a single tautomer can be resolved. beilstein-journals.org

Table 1: ¹H NMR Spectral Data for 2-Aminobenzimidazole

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.116m
Aromatic-H6.862m
NH/NH₂6.26broad signal

Data sourced from ChemicalBook, spectrum for 2-Aminobenzimidazole. chemicalbook.com The broadness of the amine/imine proton signal is indicative of exchange processes.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The benzimidazole system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands are sensitive to the solvent and the substituents on the ring. The electronic spectra of benzimidazole derivatives are primarily characterized by π → π* transitions.

For 2-aminobenzimidazole, the UV-Vis spectrum shows distinct absorption bands that are influenced by the polarity of the solvent. A study reported the experimental absorption maxima in both water and ethanol (B145695), which arise from electron transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Experimental UV-Vis Absorption Maxima (λmax) for 2-Aminobenzimidazole in Different Solvents

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
Water280244204
Ethanol283243212

Data extracted from a study by Arjunan et al. (2015). researchgate.net The slight bathochromic shift (red shift) observed for the main absorption band in ethanol compared to water suggests a change in the interaction of the solvent with the molecule's electronic states. These absorption bands are characteristic of the π-conjugated system of the benzimidazole core.

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. Many benzimidazole derivatives are fluorescent, and their emission properties are often dependent on environmental factors such as pH and solvent polarity. This sensitivity makes them useful as fluorescent probes. nih.gov

The fluorescence of amino-substituted benzimidazoles can be influenced by the protonation state of the molecule. The protonation of the imidazole ring can alter the electronic distribution and, consequently, the fluorescence emission wavelength and intensity. This pH-dependent fluorescence is a key feature for their application as pH sensors. irb.hrrsc.org For instance, studies on other benzimidazole derivatives have shown that the transition from a neutral to a monocationic form can lead to substantial changes in the spectroscopic response. irb.hr

While specific fluorescence excitation and emission maxima, as well as the quantum yield for this compound, are not extensively documented, a study on the complexation of 2-aminobenzimidazole with β-cyclodextrin investigated its spectral characteristics. analchemres.org The study noted that the pKa values in the ground and excited states were not significantly different, suggesting the amino group is not heavily involved in the complexation. analchemres.org This implies that the fluorescence behavior is largely governed by the benzimidazole core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound, HRMS can confirm its molecular formula, C₇H₇N₃.

The exact mass of a molecule is calculated from the sum of the exact masses of its constituent isotopes. The monoisotopic mass of this compound is a critical piece of data for its identification.

Table 3: Exact Mass Information for this compound

Parameter Value
Molecular FormulaC₇H₇N₃
Monoisotopic Mass133.0639972 u
Protonated Species [M+H]⁺134.0712718 u

Exact mass data sourced from MassBank record MSBNK-Athens_Univ-AU200302. This precise mass measurement allows for differentiation from other compounds with the same nominal mass but different elemental formulas.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides detailed structural information through the analysis of fragmentation patterns. When the protonated molecule of 2-aminobenzimidazole, [M+H]⁺, is subjected to collision-induced dissociation, it breaks apart into characteristic product ions.

The fragmentation of the benzimidazole core often involves the cleavage of the imidazole ring. A common fragmentation pathway for benzimidazoles is the sequential loss of hydrogen cyanide (HCN) molecules. The analysis of the MS/MS spectrum of 2-aminobenzimidazole reveals key fragments that help in elucidating its structure.

A prominent fragmentation pathway involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule, followed by the loss of HCN. Another significant fragmentation is the direct loss of a neutral molecule with a mass of 43, which corresponds to HNCNH.

Table 4: Major Product Ions in the MS/MS Spectrum of Protonated 2-Aminobenzimidazole ([M+H]⁺)

m/z of Product Ion Proposed Fragment Neutral Loss
117.055[C₇H₅N₂]⁺NH₃
90.044[C₆H₄N]⁺NH₃ + HCN
91.054[C₇H₇]⁺N₂H₂

Fragmentation data interpreted from MassBank record MSBNK-Athens_Univ-AU200302. The presence of these specific fragments provides strong evidence for the 2-aminobenzimidazole structure.

X-ray Diffraction (XRD) for Solid-State Structural Characterization

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates, bond lengths, bond angles, and torsion angles of a crystalline compound. This technique involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

For various benzimidazole derivatives that have been studied, this method has been instrumental. For instance, in the analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, single-crystal XRD confirmed the molecular structure and provided detailed geometric parameters. mdpi.com Similarly, the structures of antioxidant triazolyl-benzimidazole compounds were determined using this technique, revealing the planarity of the benzimidazole ring systems. researchgate.net These studies underscore the capability of single-crystal XRD to provide unambiguous structural proof and detailed conformational information.

The expected data from a single-crystal XRD analysis of this compound would be compiled into a crystallographic information file (CIF), containing the unit cell dimensions, space group, atomic coordinates, and displacement parameters. From this, a detailed table of bond lengths and angles could be generated, as shown in the hypothetical table below.

Interactive Table: Hypothetical Bond Parameters for this compound

BondLength (Å)AngleAngle (°)
N1-C21.38N1-C2-N3110.5
C2-N31.38C2-N1-C7a105.0
C2-N(amine)1.36C2-N3-C3a105.0
C3a-C41.39N1-C7a-C7130.0
C4-C51.38N1-C7a-C3a110.0
C5-C61.39N3-C3a-C4130.0
C6-C71.38N3-C3a-C7a110.0
C7-C7a1.40C4-C3a-C7a120.0
C3a-C7a1.42C3a-C4-C5120.0
N1-H10.86C4-C5-C6120.0
N(amine)-H(2A)0.86C5-C6-C7120.0
N(amine)-H(2B)0.86C6-C7-C7a120.0

Note: The values in this table are hypothetical and are based on typical bond lengths and angles observed in similar benzimidazole structures. Actual values would need to be determined experimentally.

Beyond defining the molecular structure, X-ray crystallography provides invaluable information about the supramolecular assembly, detailing the network of intermolecular interactions that dictate the crystal packing. Hydrogen bonds, in particular, play a crucial role in the solid-state structures of benzimidazole derivatives. researchgate.net

In many benzimidazole-containing crystal structures, N-H···N and N-H···O hydrogen bonds are common motifs that lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.govnih.gov For example, in the crystal structure of 2-(2-aminophenyl)-1H-benzimidazol-3-ium dihydrogen phosphate (B84403), extensive O-H···O and N-H···O hydrogen bonds create a sheet-like architecture. nih.gov Similarly, studies on other benzimidazole derivatives have highlighted the importance of C-H···π interactions in stabilizing the crystal packing. researchgate.net

For this compound, the presence of the amine group (-NH2) and the imidazole N-H group provides ample opportunity for the formation of a rich hydrogen-bonding network. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature, potentially leading to the formation of dimers or extended chains. The specific nature of these interactions, including donor-acceptor distances and angles, would be precisely determined from the crystal structure analysis.

Interactive Table: Potential Hydrogen Bonding in this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···N(amine')0.862.102.96175
N(amine)-H2A···N3'0.862.153.01170

Note: The values in this table are hypothetical and represent plausible hydrogen bond geometries based on related structures. The prime symbol (') indicates an atom from an adjacent molecule.

Theoretical and Computational Investigations of Benzimidazole Systems

Molecular Dynamics Simulations for Conformational Landscapes

Solvent Effects on Molecular Conformation

The conformation of benzimidazole (B57391) derivatives can be significantly influenced by the solvent environment. Theoretical studies, including Monte Carlo simulations and continuum models, have examined how solvents affect the tautomeric and conformational equilibria of these molecules. acs.orgnih.gov

Research on 2-(2'-hydroxyphenyl)benzimidazole, a related tautomeric compound, shows that in apolar solvents, the closed cis-enol conformer is the dominant species. However, as solvent polarity increases, other forms, such as the trans-enol and keto tautomers, become stabilized. acs.org This stabilization by polar solvents can lead to a mixture of conformers coexisting in equilibrium in aqueous solutions. acs.org Furthermore, the absorption and fluorescence spectra of these compounds are sensitive to the solvent, with band maxima often exhibiting a blue shift (a shift to shorter wavelengths) as the polarity and hydrogen-bonding capacity of the solvent increase. acs.orgnih.gov This phenomenon underscores the importance of the solvent environment in modulating the electronic and structural properties of the benzimidazole core. Computational analyses suggest that for some derivatives, multiple conformers can be energetically accessible in solution at room temperature, which may collectively influence the observed photochemical processes. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for identifying potential interactions between a ligand, such as a benzimidazole derivative, and its biological target.

Identification of Binding Sites and Interaction Modes with Biological Receptors

Molecular docking studies have been crucial in identifying the specific binding sites and interaction patterns of benzimidazole derivatives with various receptors and enzymes. The electron-rich nitrogen heterocycle of the benzimidazole scaffold facilitates the formation of weak interactions, allowing it to bind effectively with a wide range of therapeutic targets. mdpi.com

For instance, docking studies of benzimidazole inhibitors in the active site of cyclooxygenase-2 (COX-2) have identified key interactions with amino acid residues such as Arginine (Arg120), Tyrosine (Tyr385), and Serine (Ser530). plantarchives.org In studies targeting bacterial DNA gyrase, a member of the type II topoisomerase family, benzimidazole-based inhibitors have been shown to occupy the ATP-binding site of the GyrB subunit, where they form critical contacts with residues like Aspartate 89 (Asp89). nih.gov Similarly, for cannabinoid receptors (CB2), the agonist recognition site has been mapped to a cavity delimited by transmembrane helices TM3, TM5, and TM6. nih.gov These computational models provide a structural basis for understanding how these compounds exert their biological effects and guide the design of more potent and selective derivatives.

Insights into Enzyme Inhibition Mechanisms (e.g., COX, Urease, Pancreatic Lipase (B570770), DNA Gyrase B, Topoisomerase IV)

Computational studies have provided detailed insights into how benzimidazole derivatives inhibit various enzymes, rationalizing their therapeutic potential.

Cyclooxygenase (COX) Inhibition: Benzimidazole derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes. nih.govnih.gov Molecular docking simulations show that these compounds can fit into the active site of both COX-1 and COX-2. For COX-2, key interactions often involve the formation of hydrogen bonds with residues like Ser530 and π-π stacking with aromatic residues such as Tyr385. plantarchives.org The binding affinity, often expressed as a docking score or binding energy, helps quantify the stability of the ligand-enzyme complex.

Table 1. Inhibition of COX Enzymes by Benzimidazole Derivatives

Compound TypeTarget EnzymeIC₅₀ (µM)Docking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole Derivative (BI5)COX-2--9.122Tyr385, Ser530 plantarchives.org
Benzimidazole Derivative (BI3)COX-1--9.572- plantarchives.org
Benzimidazole-Thiazole Hybrid (8c)COX-20.215-8.899- rsc.org
Benzimidazole Derivative (6)COX-20.13-- ekb.eg

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a target for treating infections caused by pathogens like Helicobacter pylori. Benzimidazole derivatives have been identified as potent urease inhibitors. researchgate.netnih.gov Docking studies suggest that these compounds interact favorably with the nickel ions in the urease active site, although this interaction may not be covalent. researchgate.netuitm.edu.my The inhibitory potential is influenced by the substituents on the benzimidazole core, with variations in electronic properties affecting binding affinity. nih.gov

Table 2. Inhibition of Urease by Benzimidazole Derivatives

Compound TypeIC₅₀ (µM)StandardReference
Substituted Benzimidazole (S-config, 3a)22.26 ± 6.2- nih.gov
Benzimidazole Analogue0.90 ± 0.01Thiourea (B124793) (IC₅₀ = 21.40) nih.gov
Benzimidazole-acrylonitrile (TM11)IC₅₀: 1.22–28.45Hydroxyurea (IC₅₀ = 100) tandfonline.com

Pancreatic Lipase Inhibition: Pancreatic lipase is a key enzyme in dietary fat absorption, making it a prime target for anti-obesity drugs. Several studies have reported benzimidazole derivatives as effective pancreatic lipase inhibitors. researchgate.netnih.gov Induced fit docking (IFD) algorithms and other molecular modeling techniques have been used to determine the binding poses of these compounds within the enzyme's catalytic domain. researchgate.netnih.gov These studies help elucidate the structure-activity relationships that govern their inhibitory effects.

Table 3. Inhibition of Pancreatic Lipase by Benzimidazole Derivatives

Compound TypeIC₅₀ (µM)StandardReference
Bisbenzimidazole (8c)0.98 ± 0.07- nih.gov
Benzimidazole (7a)1.72 ± 0.12- nih.gov
Schiff base derivative (3)0.50Orlistat tandfonline.com

DNA Gyrase B and Topoisomerase IV Inhibition: Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibiotics. A class of benzimidazole ureas has been identified as dual-targeting inhibitors that bind to the ATP sites of both enzymes (GyrB and ParE subunits, respectively). nih.gov This dual-targeting mechanism is advantageous for overcoming bacterial resistance. nih.gov Docking studies have been instrumental in optimizing these inhibitors by elucidating their binding modes and structure-activity relationships. nih.govekb.eg Some derivatives show potent inhibition with IC₅₀ values in the sub-micromolar range. ekb.eg

Table 4. Inhibition of DNA Gyrase and Topoisomerase by Benzimidazole Derivatives

Compound TypeTarget EnzymeIC₅₀ (µM)Reference
Benzimidazole Derivative (8a)S. aureus DNA Gyrase (ATPase)0.66 ekb.eg
Benzimidazole Derivative (8a)S. aureus Topo IV (ATPase)0.28 ekb.eg
Benzimidazole Derivative (8a)S. aureus DNA Gyrase (Supercoiling)0.443 ekb.eg
Benzimidazole-Triazole Hybrid (4h)Human Topoisomerase I- acs.org

Prediction of Binding Affinities and Molecular Recognition Principles

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, typically reported as a binding energy score in kcal/mol. Lower (more negative) energy values suggest more stable and favorable interactions. For example, benzimidazole-triazole hybrids have shown calculated binding energies of -86.64 and -90.88 kcal/mol with human DNA Topoisomerase I, indicating very stable complexes. acs.orgnih.gov

The molecular recognition principles for the benzimidazole scaffold are rooted in its structural and electronic properties. Key recognition patterns that frequently emerge from computational studies include:

Hydrogen Bonding: The imidazole (B134444) nitrogens can act as both hydrogen bond donors and acceptors, forming crucial interactions with polar amino acid residues in the target's active site. mdpi.com

π-π Stacking: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. plantarchives.org

Hydrophobic Interactions: Substituents on the benzimidazole core can engage in hydrophobic interactions within the binding pocket, contributing significantly to binding affinity. nih.gov

Metal Coordination: In metalloenzymes like urease, the nitrogen atoms of the benzimidazole ring can coordinate with the metal ions (e.g., nickel) in the active site. researchgate.net

These recurring interaction motifs explain the versatility of the benzimidazole scaffold in binding to a diverse range of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of benzimidazole derivatives to predict their biological activities, such as anticancer and antioxidant effects. researchgate.netnih.gov These models use calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) to build a regression model that correlates these properties with observed activity.

For example, a 2D-QSAR model developed for 131 benzimidazole derivatives against a breast cancer cell line showed excellent predictive power, with a squared correlation coefficient (R²) of 0.904. researchgate.net Similarly, 3D-QSAR models have been generated to explore the molecular properties that most influence the antioxidative activity of N-substituted benzimidazole carboxamides. nih.gov

Table 5. Example of a QSAR Model for Benzimidazole Derivatives

Model TypePredicted ActivityStatistical ParameterValueReference
2D-QSARAnticancer (MDA-MB-231)R² (Correlation Coefficient)0.904 researchgate.net
2D-QSARAnticancer (MDA-MB-231)CCC (Concordance Correlation)0.867 researchgate.net
3D-QSARAntioxidative-- nih.gov

The development of such predictive models is highly valuable in drug discovery. Once validated, these models can be used to perform in silico screening of virtual libraries of new, un-synthesized benzimidazole derivatives. This allows researchers to prioritize the synthesis of compounds, like novel fused systems related to 3H-benzo[e]benzimidazol-2-amine, that are predicted to have the highest desired biological activity, thereby saving significant time and resources. researchgate.netnih.gov

Identification of Key Structural Features Influencing Activity

Theoretical and computational chemistry have become indispensable tools in medicinal chemistry for understanding the structural underpinnings of the biological activity of compounds like this compound. Through methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can identify the key structural, electronic, and physicochemical features of the benzimidazole scaffold that govern its interactions with biological targets. researchgate.netresearchgate.net These investigations provide crucial insights that guide the rational design of more potent and selective therapeutic agents. eurekaselect.comresearchgate.net

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov Structure-activity relationship (SAR) analyses consistently indicate that substitutions at the N1, C2, C5, and C6 positions are particularly critical in modulating the pharmacological effects, which can range from anticancer and antimicrobial to anti-inflammatory activities. nih.govresearchgate.net

Influence of Substituents:

C2-Position: The substituent at the C2 position is a primary determinant of activity. For instance, in studies on antibacterial agents, 2-aminobenzimidazole (B67599) derivatives were found to be more active than their 2-methylbenzimidazole (B154957) counterparts, highlighting the importance of the amino group for this specific activity. mdpi.com The aromatic and heterocyclic nature of the benzimidazole core allows it to engage with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions, and the C2-substituent plays a direct role in these interactions. researchgate.net For example, molecular docking studies of α-glucosidase inhibitors revealed that hydroxyl groups on a C2-aryl substituent could form crucial hydrogen bonds with active site residues like His111 and Gln181. researchgate.net

C5 and C6-Positions: The electronic properties of substituents on the fused benzene (B151609) ring are also vital. For anti-inflammatory activity, compounds with an electron-withdrawing nitro group at the C6-position were more active than those with electron-donating groups. nih.gov Conversely, for antifungal activity, compounds with electron-donating moieties sometimes show better results. researchgate.net This demonstrates that the electronic nature (electron-donating or electron-withdrawing) of the substituent must be tailored to the specific biological target. researchgate.netisca.me For instance, in a series of antitubercular agents, halogen substitutions (electron-withdrawing) on the C2-aryl group enhanced activity, which was supported by Density Functional Theory (DFT) analysis. nih.gov

Key Molecular Descriptors from QSAR Studies:

QSAR models quantitatively correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are described by numerical values known as descriptors. These studies have identified several key descriptors for benzimidazole systems.

A 2D-QSAR study on pyrimidine-linked benzimidazole derivatives as anticancer agents against the MCF-7 cell line produced a statistically significant model, indicating a strong correlation between the descriptors and the anticancer activity. eurekaselect.com Similarly, a QSAR analysis of 2-thioarylalkyl benzimidazole derivatives against Haemonchus contortus identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as the quantum descriptors responsible for anthelmintic activity. biolscigroup.us Low values for EHOMO and q- were found to increase the activity. biolscigroup.us

The following table summarizes the findings of a representative QSAR study on anthelmintic benzimidazole derivatives, highlighting the key descriptors and their statistical significance.

DescriptorDescriptionCorrelation with ActivityStatistical Model Parameters
Dipole Moment (μ) Measures the polarity of the molecule.Positive = 0.917
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.NegativeQ²cv = 0.916
Smallest Negative Charge (q-) The most negative partial charge on an atom in the molecule.NegativeF = 29.354
S = 0.606
Data derived from a QSAR study on 2-thioarylalkyl-1H-Benzimidazole derivatives. biolscigroup.us

Insights from Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a 3D visualization of the interactions. These studies corroborate SAR findings by revealing specific binding modes. For example, docking studies of benzimidazole derivatives into the active sites of enzymes like CDK-8 (a cancer target) and α-glucosidase have shown the importance of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The docking of potent benzimidazole-based α-glucosidase inhibitors showed that their activity was dependent on substitutions on the phenyl ring at the C2 position, which influenced interactions with key active site residues. researchgate.net Similarly, docking of antitubercular compounds into the DprE1 enzyme revealed potent binding affinities, particularly for halogen-substituted derivatives. nih.gov

The table below illustrates how different substituents on a benzimidazole scaffold can affect binding affinity, as predicted by molecular docking against a specific enzyme target.

Compound ClassSubstituent at C2-ArylTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interactions Noted
Benzo[d]imidazo[2,1-b]thiazole4-OCH₃DprE1 (Tuberculosis)-5.9Hydrogen bonds, hydrophobic interactions
Benzo[d]imidazo[2,1-b]thiazole4-BrDprE1 (Tuberculosis)-6.2Halogen bonds, hydrophobic interactions
Benzo[d]imidazo[2,1-b]thiazole4-ClDprE1 (Tuberculosis)-6.2Halogen bonds, hydrophobic interactions
Benzo[d]imidazo[2,1-b]thiazole2,4-diCl2,2-dialkylglycine decarboxylase (Antibacterial)-7.9Halogen bonds, π-sulfur interactions
Data derived from a molecular docking study on benzimidazole-thiazole derivatives. nih.gov

Mechanistic Studies of Biological Interactions of Benzimidazole Derivatives

Interactions with Nucleic Acids and Proteins

DNA Intercalation and Binding Dynamics:Specific data on the DNA intercalation and binding dynamics of 3H-benzo[e]benzimidazol-2-amine is not present in the current body of scientific literature.

An article focusing solely on the chemical compound “this compound” and its specific biological interactions as outlined cannot be generated at this time. Extensive searches have not yielded specific research data on this particular compound for the requested mechanistic studies, including its photoinduced nuclease activity, microtubule polymerization disruption, specific receptor binding, cellular responses, or inflammasome pathway modulation.

The available scientific literature focuses more broadly on the larger class of benzimidazole (B57391) derivatives. Research on various benzimidazole compounds has shown a wide range of biological activities. For instance, different derivatives have been investigated for their potential as:

Anti-inflammatory agents: Studies have explored the structure-activity relationships of benzimidazole derivatives as inhibitors of inflammatory pathways. nih.govmdpi.com Some have been identified as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response. nih.govnih.gov

Anticancer agents: Certain benzimidazole derivatives have been studied for their ability to interfere with microtubule formation, a critical process in cell division, making them potential microtubule targeting agents in cancer therapy. nih.gov

Central nervous system agents: The benzimidazole scaffold has been incorporated into molecules designed to interact with various receptors in the brain, including GABA nih.govmdpi.com and serotonin (B10506) (5-HT3) receptors, nih.govnih.gov which are involved in a variety of neurological processes.

While these findings highlight the therapeutic potential of the benzimidazole chemical structure, the specific biological activities and mechanisms of action for "this compound" remain largely uncharacterized in the public domain. Further experimental research would be required to elucidate the specific interactions and cellular effects of this particular compound.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Impact of Substituent Position and Electronic Nature on Biological Response

The location and electronic characteristics of substituents on the benzimidazole ring system are critical determinants of biological activity. The electron-attracting nature of the benzimidazole ring itself imparts a positive character to the carbon at the 2-position, influencing its reactivity and interactions. iosrphr.org The biological response can be significantly altered by the placement of various groups at different positions, most notably at the C2, C5, and C6 positions.

Research into the structure-activity relationships (SAR) of these derivatives consistently shows that both the position and the electronic properties (whether a group is electron-donating or electron-withdrawing) of a substituent can dramatically enhance or diminish the compound's efficacy. For instance, in studies on antimicrobial agents, the activity of benzimidazole compounds was found to be dependent on the specific substituents attached to the bicyclic heterocycle. nih.gov

Positional Influence:

C2-Position: Substitutions at the C2-position are common and significantly impact activity. For example, 2-methoxycarbonylamino derivatives show good antiprotozoal activity by inhibiting tubulin polymerization. nih.gov

C5 and C6-Positions: These positions are also crucial for modulating biological effects. Nitration, for instance, typically occurs at the 5- or 6-position. iosrphr.org In a series of antiproliferative compounds, substitutions at the 5- and 6-positions were found to be unfavorable for CXCR3 antagonism, highlighting the importance of unsubstituted positions in certain receptor interactions. nih.gov Conversely, a carboxamide substitution at C5 led to a highly selective CB2 receptor agonist. nih.gov Comparing regioisomers, 6-amido-substituted pentacyclic benzimidazoles showed slightly better antiproliferative activity than their 7-amido counterparts. nih.gov

Electronic Nature: The electronic effect of a substituent can dictate the type and strength of interaction with a biological target. Electron-withdrawing groups, such as nitro (NO₂) and halo (e.g., Cl, F) groups, often enhance biological activity.

Nitro Group: The strong electron-withdrawing nature of the nitro group has been shown to improve the antiproliferative activity of certain benzimidazole derivatives compared to those with chlorine substituents. mdpi.com This difference in electron density can even alter the mode of binding to macromolecules like DNA. mdpi.com

Halogens: The presence of a 5-halo substituent has been identified as a common feature in benzimidazole derivatives with potent antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a compound with a p-chloro substituent was the most potent antibacterial agent, followed by the o-chloro and then the unsubstituted version. iosrphr.org

Trifluoromethyl Group: The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, has been associated with enhanced antifungal activity. nih.gov

The correlation between the electronic structure of benzimidazole derivatives and their biological activity can be quantitatively analyzed using computational methods, which helps in predicting the efficacy of new compounds. researchgate.net

Substituent/PositionElectronic NatureImpact on Biological ResponseTarget/ActivitySource(s)
5-Halo (Cl, Br, F) Electron-withdrawingEnhanced antimicrobial activityAntibacterial (MRSA), Antifungal nih.gov
5-Nitro (NO₂) vs. 5-Chloro (Cl) Electron-withdrawing (NO₂ > Cl)Nitro group improved antiproliferative activity more than chloroAntiproliferative mdpi.com
p-Chloro vs. o-Chloro Electron-withdrawingpara-chloro substitution showed the most potent activityAntibacterial iosrphr.org
5-Carboxamide Electron-withdrawingHighly selective agonismCB2 Receptor Agonist nih.gov
5- and 6-Position Substitutions VariesUnfavorable for activityCXCR3 Antagonist nih.gov
2-Trifluoromethyl (CF₃) Strong electron-withdrawingHigh antifungal activityAntifungal (C. albicans) nih.gov
6-Amido vs. 7-Amido Electron-withdrawing6-amido regioisomers showed marginally superior activityAntiproliferative nih.gov

Role of Specific Functional Groups in Receptor Binding and Activity

The interaction between a benzimidazole derivative and its biological receptor is governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov The specific functional groups on the molecule are responsible for forming these bonds, dictating the compound's binding affinity, specificity, and intrinsic activity (e.g., agonist or antagonist). unina.it

Amide and Urea (B33335) Groups: The size and nature of amide and urea functionalities can significantly influence receptor binding. In the development of cannabinoid receptor 2 (CB2) agonists, replacing a tertiary amide with a secondary amide led to a tenfold decrease in binding affinity, while a primary amide resulted in a complete loss of activity. researchgate.net This suggests a specific steric and electronic requirement in the receptor's binding pocket. For serotonin 5-HT4 receptors, the presence of a large, bulky substituent on the basic nitrogen atom of an amino moiety was found to be crucial for high-affinity binding and antagonist activity. nih.gov

Sulfonyl Group: Sulfonyl derivatives have been explored for their receptor agonistic activity. A 5-sulfonyl benzimidazole derivative featuring a 2-ethoxypyridin-4-yl sulfonyl moiety demonstrated good selectivity as a CB2 receptor agonist, indicating that this group can be optimized to achieve specific pharmacological profiles. nih.gov

Amino Chains: The presence and structure of amino side chains can be pivotal for potent biological activity. A study on pentacyclic benzimidazole derivatives found that a compound with an N,N-dimethylaminopropyl amino side chain at position 7 exhibited the most potent antiproliferative effects, with activity in the submicromolar range. nih.gov

Binding to DNA: The functional groups on benzimidazole derivatives also determine their mode of interaction with nucleic acids. For example, the binding of certain derivatives to calf thymus DNA (ctDNA) was found to differ based on the substituent. Derivatives with a nitro group tended to bind within the DNA groove, potentially as a dimer, while those with a chlorine substituent showed evidence of intercalative binding, where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com

These findings underscore that the biological activity of benzimidazole compounds is not merely a property of the core structure but is finely tuned by the specific functional groups it carries and their ability to engage in precise interactions with receptor sites. unina.itmdpi.com

Functional GroupPositionRole in Receptor Binding and ActivityTarget/ActivitySource(s)
Tertiary Amide VariesEssential for high-affinity binding; reduction in size (to secondary/primary) decreased or abolished activity.CB2 Receptor researchgate.net
Voluminous N-substituent Amino moiety side chainCrucial for high affinity and selectivity.5-HT4 Receptor Antagonist nih.gov
5-Sulfonyl C5Conferred selective agonist activity.CB2 Receptor Agonist nih.gov
7-Amino (N,N-dimethylaminopropyl) C7Conferred potent inhibitory effects.Antiproliferative nih.gov
Nitro Group VariesPromoted groove binding to DNA.DNA mdpi.com
Chlorine Atom VariesPromoted intercalative binding to DNA.DNA mdpi.com
2-Methoxycarbonylamino C2Inhibits tubulin polymerization.Antiprotozoal nih.gov

Emerging Research Areas and Specialized Applications of Benzimidazole Derivatives

Advanced Materials Science Applications

The inherent aromaticity and tunable electronic structure of benzimidazoles make them exceptional candidates for advanced materials. tandfonline.comnih.gov Their ability to participate in electron transfer processes, form stable complexes, and exhibit specific optical phenomena is being harnessed to develop next-generation materials for electronics and sensing. tandfonline.comresearchgate.net

Benzimidazole (B57391) derivatives have emerged as a promising class of organic materials for non-linear optical (NLO) applications, which are crucial for technologies like optical data storage, signal processing, and frequency conversion. researchgate.netresearchgate.net These organic chromophores often exhibit high second-order NLO responses, characterized by molecular first hyperpolarizability (β), due to their push-pull electronic systems. researchgate.net The benzimidazole ring can act as an effective electron-accepting or π-bridging unit in these systems. tandfonline.comresearchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of new benzimidazole derivatives. For instance, a study on N-arylated 5-bromo-2-aminobenzimidazoles investigated how different substituents affect their electronic structure and NLO response. mdpi.com The calculated HOMO-LUMO energy gaps (G H-L) and first hyperpolarizability (β) values revealed that specific substitutions could significantly enhance NLO properties. Compound 1d in the study, with a pyridin-3-yl substituent, exhibited the smallest energy gap (4.25 eV) and was identified as the most reactive and kinetically unstable, which can be favorable for NLO activity. mdpi.com In contrast, compounds 1a , 1b , and 1e showed larger energy gaps (4.69 eV), indicating greater stability. mdpi.com The NLO property of some benzimidazole crystals has been confirmed experimentally, with one derivative showing a second harmonic generation (SHG) efficiency 0.7 times that of the standard potassium dihydrogen phosphate (B84403) (KDP) crystal. researchgate.net

Table 1: Calculated Quantum Chemical and NLO Properties of Selected 5-Bromo-1-aryl-1H-benzo[d]imidazol-2-amine Derivatives. mdpi.com
CompoundSubstituent (Aryl Group)EHOMO (eV)ELUMO (eV)Energy Gap (GH-L) (eV)First Hyperpolarizability (β) (esu)
1aPhenyl-5.83-1.144.692.12 x 10-30
1b4-Methoxyphenyl-5.78-1.094.692.92 x 10-30
1c3-Chlorophenyl-5.96-1.464.501.52 x 10-30
1dPyridin-3-yl-6.02-1.774.253.58 x 10-30
1e4-(Trifluoromethyl)phenyl-6.17-1.484.692.78 x 10-30

The benzimidazole framework is an exceptional structural candidate for creating optical chemical sensors due to its inherent fluorescence, metal-ion chelating ability, and pH sensitivity. tandfonline.com Researchers have successfully designed benzimidazole-based fluorescent probes for the selective and sensitive detection of various analytes, including metal ions and nitroaromatic explosives. acs.orgrsc.org The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). tandfonline.com

A notable application is the detection of the explosive picric acid (PA). A series of 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene derivatives were synthesized and found to act as highly selective and sensitive fluorescent chemosensors for PA. acs.orgnih.gov The fluorescence of these compounds is significantly quenched in the presence of PA. One derivative, compound 4g , demonstrated the best performance, capable of detecting PA at the picogram level on solution-coated paper strips. acs.org The high selectivity for PA over other nitroaromatic compounds like dinitrophenol (DNP) and trinitrotoluene (TNT) makes these sensors highly practical for security and environmental monitoring. acs.org In another study, a "turn-on" fluorescent probe based on a benzimidazole derivative was developed for the detection of total iron (Fe³⁺/Fe²⁺), showcasing the versatility of this scaffold. rsc.org

Table 2: Fluorescence Quenching Efficiency of Sensor 4g by Various Nitroaromatic Analytes. acs.org
AnalyteQuenching Efficiency (η, %)
Picric Acid (PA)~95%
2,4-Dinitrophenol (DNP)56%
2,4,6-Trinitrotoluene (TNT)30%
Nitrobenzene (NB)<10%
Phenol<5%

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives are highly effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govrsc.org Their efficacy stems from their molecular structure, which includes heteroatoms (N, S) and aromatic rings that facilitate adsorption onto the metal surface, blocking active sites for corrosion. nih.govnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the corrosion inhibition mechanism at a molecular level. mdpi.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with the inhibition efficiency of a molecule. researchgate.net

A high EHOMO value indicates a greater tendency for a molecule to donate electrons to the unoccupied d-orbitals of a metal, enhancing adsorption. A low ELUMO value suggests the molecule can accept electrons from the metal. researchgate.net A small energy gap (ΔE) generally implies higher reactivity and can lead to increased inhibition efficiency. mdpi.com Studies on benzimidazole isomers show that the introduction of specific substituent groups, like amino (-NH₂) groups, can significantly increase inhibition efficiency, whereas nitro (-NO₂) groups tend to decrease it. nih.govnih.gov For example, the calculated inhibition efficiency for benzimidazole (BI) was 73.8%, which increased to 85.6% for 7-amino-benzimidazole (7-NH₂-BI). nih.gov This improvement is attributed to the electron-donating nature of the amino group, which enhances the molecule's ability to adsorb onto the metal surface. nih.govnih.gov

Table 3: Selected Quantum Chemical Parameters and Theoretical Inhibition Efficiencies for Benzimidazole (BI) and its Derivatives. nih.gov
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Calculated Inhibition Efficiency (%)
Benzimidazole (BI)-6.231-1.2524.97973.800
4-NO2-BI-7.102-3.1024.00064.075
7-NH2-BI-5.605-0.8164.78985.609
2-CH3-BI-6.041-1.0614.98076.300
7-NH2-2-CH3-BI-5.463-0.6264.83787.440

The protective action of benzimidazole inhibitors is achieved through their adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govnih.gov This adsorption can occur through two main mechanisms: physisorption and chemisorption. researchgate.net Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. nih.govresearchgate.net

Often, the adsorption process is a combination of both, as indicated by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). rsc.orgresearchgate.net The adsorption behavior of many benzimidazole derivatives on steel surfaces has been found to obey the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization, show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org The formation of a protective film has been confirmed by surface analysis techniques, which show a smoother surface on inhibited metal compared to the rough, corroded surface of uninhibited metal. nih.gov

Table 4: Inhibition Efficiency of Selected Benzimidazole Derivatives on Steel in Acidic Media.
InhibitorConcentrationMediumTemperatureInhibition Efficiency (%)Source
3H-2-Methyl-1,2,4-Triazepino[2,3-a]Benzimidazole-4(5h)-one (MTB)1x10-2 M1 M HCl-98% researchgate.net
4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III)200 ppm15% HCl333 K (60°C)96.4% researchgate.netacs.org
(1H-benzimidazol-2-yl)methanethiol (LF1)0.001 M1.0 M HCl-88.2% rsc.org
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)0.001 M1.0 M HCl-95.4% rsc.org

Applications in Catalysis

Benzimidazole derivatives play a fundamental role in modern catalytic systems, primarily as versatile ligands for metal-based catalysts. researchgate.netdoi.org Their structural features allow them to form stable complexes with a variety of transition metals. researchgate.net These metal complexes, particularly those involving benzimidazole-derived Schiff bases, are effective catalysts for a range of important organic transformations, including oxidation, aldol (B89426) condensation, and Suzuki-Miyaura cross-coupling reactions. researchgate.netenpress-publisher.com

Furthermore, benzimidazoles are key precursors in the synthesis of N-heterocyclic carbenes (NHCs). doi.org NHCs are a powerful class of organocatalysts and ligands that have found widespread use due to their strong σ-donating properties and ability to form robust bonds with metal centers. The development of heterogeneous catalysts, where benzimidazole units are incorporated into solid supports like nano-Ni(II)/Y zeolite or magnetic nanoparticles, is also an active area of research. doi.orgnih.gov These reusable catalytic systems offer advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. doi.orgnih.gov

Ligand Design for Metal Complexes in Catalytic Reactions

The benzimidazole scaffold is a prominent structural motif in coordination chemistry, primarily due to the presence of versatile nitrogen donor atoms that can effectively coordinate with a wide range of metal ions. The compound 3H-benzo[e]benzimidazol-2-amine, a linearly fused tricyclic system, is an exemplary candidate for ligand design. Its potential as a ligand stems from two key structural features: the sp2-hybridized nitrogen atom within the imidazole (B134444) ring and the exocyclic 2-amino group. These sites can act as a bidentate chelate, forming stable five-membered rings with metal centers, a favored conformation in coordination chemistry.

The design of ligands based on benzimidazole derivatives for catalytic applications often focuses on tuning the electronic and steric properties of the molecule to influence the catalytic activity of the resulting metal complex. For this compound, the extended π-system of the naphthyl moiety can influence the electron density on the coordinating nitrogen atoms, thereby modulating the Lewis acidity of the complexed metal ion. This, in turn, can affect the catalytic efficiency in reactions such as oxidations, reductions, and carbon-carbon bond-forming cross-couplings.

Research into related benzimidazole-derived ligands has demonstrated their successful incorporation into catalytically active metal complexes. For instance, Schiff base ligands derived from 2-(aminomethyl)benzimidazole have been used to synthesize cobalt (Co(III)) and copper (Cu(II)) complexes. nih.gov Structural analysis of these complexes often reveals an octahedral geometry, with the benzimidazole derivative acting as a bidentate ligand. nih.gov The stability and defined geometry of such complexes are crucial for their function as catalysts, providing a predictable environment for substrate binding and transformation.

The table below summarizes characterization data for representative metal complexes formed with benzimidazole-derived ligands, illustrating the common coordination modes and spectroscopic properties that are foundational to their catalytic applications.

ComplexMetal IonCoordination GeometryKey Spectroscopic DataReference
[Cu(HBMF)₂] Cu(II)Distorted OctahedralUV-Vis λ_max at 455 nm (²B₁g→²Eg transition); Magnetic moment: 1.87–1.89 BM nih.gov
[Co(HBMF)₂(H₂O)₂] Co(III)OctahedralUV-Vis λ_max at 650 nm (¹A₁g→¹T₂g transition); Diamagnetic nih.gov
{Zn(BQ)Cl₂} Zn(II)Distorted TetrahedralN/A researchgate.net
C₁ (bis-benzimidazole derivative) Zn(II)N/AESI-HRMS: [M + H]⁺ = 511.0798 nih.gov

This table presents data for derivatives to illustrate the principles of ligand design, as specific catalytic data for this compound complexes is not extensively documented.

The synthesis of metal complexes using benzimidazole ligands is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in a polar solvent. nih.govmdpi.com The resulting complexes can then be evaluated for their catalytic prowess in various organic transformations. While direct catalytic studies on this compound are not widely reported, its structural analogy to proven ligands suggests significant potential in the development of novel, efficient catalysts. researchgate.netorganic-chemistry.org

Enzymatic and Biocatalytic Applications

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various enzymes and receptors. Derivatives of benzimidazole are known to exhibit a wide range of pharmacological activities, which are often attributed to their ability to bind to the active sites of enzymes, thereby modulating their function.

One of the most explored enzymatic applications for benzimidazole derivatives is in the development of enzyme inhibitors. nih.gov For example, certain benzimidazole-triazole derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. nih.gov Molecular docking studies of these inhibitors revealed that the benzimidazole ring settles into the active site of the enzyme, interacting with key amino acid residues like Trp286 and Trp86. nih.gov The planar, aromatic nature of the benzimidazole moiety facilitates π-π stacking and hydrophobic interactions, which are crucial for stable binding within the enzyme's catalytic pocket.

While specific enzymatic studies on this compound are limited, its structure contains the essential features for potential enzyme interaction. The fused naphthyl ring system provides a large, lipophilic surface area for hydrophobic interactions, and the hydrogen-bonding capabilities of the imidazole N-H and the 2-amino group could allow for specific interactions with amino acid residues in an enzyme's active site.

Furthermore, research on hybrid molecules has shown promise in targeting specific enzymes. A study involving hybrids of thieno[2,3-d]pyrimidine (B153573) and benzimidazole identified compounds with a high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria. mdpi.com This suggests that the benzimidazole unit plays a key role in the binding and inhibitory activity, opening avenues for the design of novel antibacterial agents. mdpi.com

The potential for this compound and its derivatives in biocatalysis extends from these inhibitory roles. By understanding the structure-activity relationships of how these scaffolds interact with enzymes, it is conceivable to design derivatives that could act as modulators for a variety of enzymatic processes, although this remains an area for future research exploration.

Q & A

Q. What are the optimized synthetic routes for 3H-benzo[e]benzimidazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of aniline derivatives with thiocyanates in bromine/glacial acetic acid, followed by hydrazine treatment to form 2-hydrazinyl intermediates. For example, reacting benzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol under reflux (2–7 hours) yields 2-hydrazinyl derivatives with >70% efficiency . Key variables include:
  • Temperature control : Maintaining <10°C during bromine addition minimizes side reactions .
  • Solvent selection : Ethylene glycol enhances hydrazine reactivity compared to methanol .
  • Catalysts : Glacial acetic acid (4–5 drops) accelerates hydrazone formation .
    A comparative table of yields under varying conditions:
MethodSolventCatalystYield (%)Reference
Bromine/glacial acetic acidGlacial acetic acidNone65–75
Hydrazine hydrateEthylene glycolNone70–85
Acetic acid catalysisMethanolGlacial acetic acid80–90

Q. How can X-ray crystallography and spectroscopic techniques resolve the structural ambiguities of this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and tautomeric forms. For example, SHELX can differentiate between 1H- and 3H-tautomers by analyzing electron density maps .
  • Spectroscopy :
  • IR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
  • NMR : ¹H NMR distinguishes NH₂ protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the DNA/protein cleavage activity of copper(II) complexes derived from this compound?

  • Methodological Answer : Mixed-ligand copper(II) complexes (e.g., [Cu(bba)(diimine)]²⁺) exhibit nuclease activity via oxidative pathways:
  • DNA binding : Strong π-stacking interactions with dpq co-ligands enhance binding affinity (K_b > 10⁵ M⁻¹) .
  • Cleavage mechanism : Hydroxyl radicals (•OH) generated from H₂O₂ activation abstract hydrogen from DNA sugar moieties, leading to strand scission. Rate constants (k) range from 5.8 ± 0.1 h⁻¹ (dpq complexes) to 1.2 h⁻¹ (bpy complexes) .
    Experimental validation:
  • Gel electrophoresis : Confirm cleavage efficiency using plasmid DNA (e.g., pBR322).
  • Viscosity assays : Increased DNA viscosity upon binding indicates intercalation .

Q. How do computational models (DFT, QSPR) predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • DFT : Optimize geometry at B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (<3 eV) correlate with higher reactivity in electrophilic substitutions .
  • QSPR : Relate substituent effects (e.g., electron-withdrawing groups at position 6) to solubility (logP) and bioavailability. For example, methoxy groups increase logP by 0.5 units, enhancing membrane permeability .

Q. How to address contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay conditions : Varying H₂O₂ concentrations (0.1–1.0 mM) alter oxidative cleavage rates .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) at position 6 enhance antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
    Resolution strategies:
  • Meta-analysis : Normalize data using IC₅₀/EC₅₀ values relative to controls.
  • Dose-response curves : Validate activity thresholds across multiple cell lines (e.g., HeLa vs. MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.